![molecular formula C6H15NO B2536772 1-Amino-3-methylpentan-2-ol CAS No. 42328-55-2](/img/structure/B2536772.png)
1-Amino-3-methylpentan-2-ol
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Description
Scientific Research Applications
Application in Biofuel Production
Pentanol isomers like 2-methyl-1-butanol and 3-methyl-1-butanol, which are related to 1-amino-3-methylpentan-2-ol, have potential applications as biofuels. These compounds are natural by-products of microbial fermentations from amino acid substrates. Metabolic engineering has enabled the development of microbial strains for the production of these isomers, promising significant breakthroughs in production efficiency (Cann & Liao, 2009).
Aroma Compound in Food Industry
3-Mercapto-2-methylpentan-1-ol, structurally related to this compound, was identified in raw onions and exhibits a distinct flavor profile. It is used in the food industry for flavoring, with its odor being dependent on concentration. The discovery of this compound led to a proposed formation pathway involving isolation experiments and studies of volatiles in raw onions (Widder et al., 2000).
Applications in Chemical Synthesis
4-Methylpentan-2-ol, similar to this compound, has been used for the selective extraction and separation of iron(III) from acidic solutions. This indicates potential applications in chemical processing and purification techniques (Gawali & Shinde, 1974).
Pharmaceutical Research
In the pharmaceutical domain, compounds analogous to this compound have been synthesized for potential use as drugs. For instance, (2S,3R)-1-dimethylamino-3-(3-methoxyphenyl)-2-methylpentan-3-ol has been synthesized, highlighting the relevance of such compounds in drug development (Fang Ling, 2011).
Medical Applications
The CX3CR1 antagonist, involving d-Leucinol ((R)-2-amino-4-methylpentan-1-ol), has been labeled for potential treatment of multiple sclerosis. This demonstrates the importance of such compounds in the development of new therapeutic agents (Malmquist & Ström, 2012).
properties
IUPAC Name |
1-amino-3-methylpentan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-3-5(2)6(8)4-7/h5-6,8H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHVQNBKFLZZJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(CN)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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